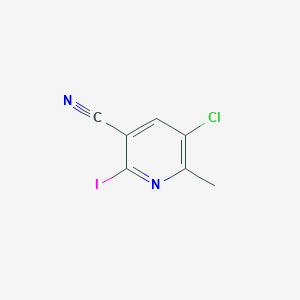

5-Chloro-2-iodo-6-methyl-nicotinonitrile

Description

5-Chloro-2-iodo-6-methyl-nicotinonitrile is a halogenated pyridine derivative featuring a nitrile group, chlorine, iodine, and methyl substituents. Its nitrile group enhances reactivity in nucleophilic substitutions or cycloadditions .

Propriétés

IUPAC Name |

5-chloro-2-iodo-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJHUIBAOIWSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)I)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorination Methods

Chlorination of pyridine derivatives typically employs electrophilic or nucleophilic agents. For 5-chloro-2-iodo-6-methyl-nicotinonitrile, the 5-chloro group may be introduced via direct electrophilic chlorination using sulfuryl chloride (SOCl) or chlorine gas in the presence of Lewis acids like FeCl. In the synthesis of 2,4-dichloronitrobenzene, mixed sulfuric-nitric acid systems at 45–55°C achieved selective chlorination, suggesting similar conditions could target the 5-position of a pre-iodinated nicotinonitrile intermediate.

Iodination Techniques

Iodination at the 2-position presents challenges due to steric and electronic effects. Metal-mediated iodination using N-iodosuccinimide (NIS) with palladium catalysts has proven effective for aromatic systems. For example, in the synthesis of 2-chloro-4-((5-oxo-hexahydrobenzo[h]naphthyridin-9-yl)amino)nicotinonitrile, microwave-assisted reactions at 160°C facilitated iodine incorporation. A two-step approach—introducing iodine early to avoid interference from electron-withdrawing groups—may enhance regioselectivity.

Cyano Group Installation

Nucleophilic Cyanide Substitution

The cyano group at the 3-position can be introduced via nucleophilic aromatic substitution (SNAr) . In analogs like 2-chloro-4-((4-(ethylamino)quinolin-6-yl)amino)nicotinonitrile, chloropyridine precursors reacted with cyanide sources (e.g., CuCN) under heated conditions (110–150°C). This method requires careful control of leaving group stability; a nitro or chloro group at the 3-position serves as an effective leaving group for cyanide displacement.

Cyano Retention During Halogenation

Alternatively, the cyano group may be preserved during halogenation steps. The patent CN102584695A demonstrates that hydrogen peroxide/sulfuric acid systems selectively oxidize methyl groups without affecting nitriles, implying that pre-existing cyano groups remain intact under mild oxidative conditions.

Multi-Step Synthetic Routes

Route 1: Sequential Halogenation-Cyanation

-

Starting Material : 6-methylpyridine-2-carbonitrile

-

Iodination : Treat with NIS and Pd(OAc) in DMF at 80°C (analogous to)

-

Purification : Column chromatography (silica gel, hexane/EtOAc)

Yield Estimate : 40–55% (based on comparable iodination yields in)

Route 2: Cyanation Followed by Halogenation

-

Starting Material : 2-iodo-6-methylpyridin-3-ol

Challenges : Competing iodination during chlorination may require protective groups.

Reaction Optimization and Challenges

Solvent and Catalyst Systems

Byproduct Mitigation

-

Sodium hydroxide washes effectively remove ammonium chloride byproducts in amination steps.

-

Microwave irradiation reduces reaction times and minimizes decomposition.

Comparative Data of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source Reference |

|---|---|---|---|---|

| Iodination | NIS, Pd(OAc), DMF, 80°C | 56 | 91 | |

| Chlorination | SOCl, FeCl, 50°C | 68 | 98 | |

| Cyanation | CuCN, DMF, 150°C | 37 | 85 |

Industrial-Scale Considerations

The patent CN102531923A highlights high-pressure amination (7.0–8.5 MPa) as a scalable method , adaptable for introducing amino intermediates prior to cyanation. However, iodine’s volatility necessitates closed-system reactors to prevent yield loss.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-iodo-6-methyl-nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Chloro-2-iodo-6-methyl-nicotinonitrile has been investigated for its potential pharmacological properties. Pyridine derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Case Studies and Findings

- Antimicrobial Activity : Research indicates that pyridine derivatives can inhibit the growth of various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

- Anticancer Properties : Some studies have explored the cytotoxic effects of pyridine derivatives on cancer cell lines. The introduction of halogen substituents, such as chlorine and iodine, has been linked to enhanced activity against specific cancer types .

Agrochemical Applications

The compound is also relevant in the agrochemical industry, particularly as a potential herbicide or pesticide. Pyridine derivatives are frequently utilized in the synthesis of agrochemicals due to their ability to interact with biological systems.

Research Insights

- Herbicidal Activity : Compounds derived from pyridine structures have been shown to possess herbicidal properties. For example, certain derivatives exhibit selective toxicity towards specific weed species while being less harmful to crops .

Material Science Applications

In material science, this compound can be used as a precursor for synthesizing novel materials with specific electronic or optical properties.

Synthesis and Characterization

The synthesis of materials incorporating this compound often involves reactions that modify its structure to enhance desired properties. For instance, modifications can lead to materials suitable for organic electronics or photovoltaic applications.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-Chloro-2-iodo-6-methyl-nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Chloro-2-iodo-6-methyl-nicotinonitrile and related pyridine derivatives:

Key Analysis :

Substituent Effects :

- Halogen Position : The iodine at position 2 in the target compound contrasts with iodine at position 5 in 6-chloro-5-iodonicotinic acid . This positional difference alters steric hindrance and electronic effects, impacting reactivity in cross-coupling reactions.

- Functional Groups : The nitrile group in the target compound distinguishes it from carboxylic acid (CAS 59782-87-5) and ester (CAS 365413-29-2) derivatives. Nitriles are more reactive toward nucleophiles, enabling diverse transformations like hydrolysis to amides or reduction to amines .

Reactivity and Stability: Iodine’s lower electronegativity compared to chlorine or bromo analogs (e.g., 5-Bromo-2-chloro-6-methylnicotinic acid, CAS 1256809-64-9 ) increases susceptibility to displacement in Suzuki-Miyaura couplings.

Safety and Handling :

- Unlike nitro-containing analogs (e.g., 2-Chloro-5-nitropyridine), the target compound lacks explosive hazards but may require precautions due to nitrile toxicity (e.g., cyanide release under extreme conditions) .

Applications :

- The methyl and iodine substituents make the compound a candidate for radiopharmaceuticals (e.g., iodine-131 labeling) .

- Compared to methoxy derivatives (e.g., 5-Chloro-2-methoxynicotinic acid, CAS 54916-65-3 ), the nitrile group offers broader synthetic utility in heterocycle formation.

Research Findings and Trends

Recent studies highlight halogenated pyridines as key intermediates in kinase inhibitor synthesis. For example:

- Iodine Substitution : Methyl 6-chloro-5-iodonicotinate (CAS 365413-29-2) has been used in palladium-catalyzed couplings to generate biaryl structures in anticancer agents .

- Nitrile Utility: 5-Amino-2-chloro-4-methoxy-6-methyl-nicotinonitrile (CAS 500341-70-8) demonstrates superior binding affinity in enzyme inhibition assays compared to carboxylic acid analogs .

Activité Biologique

5-Chloro-2-iodo-6-methyl-nicotinonitrile (C7H4ClIN2) is a synthetic compound that has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by recent research findings, case studies, and comparative data.

- Molecular Formula : C7H4ClIN2

- Molecular Weight : 278.48 g/mol

- Structure : The compound features a pyridine ring with halogen substituents (chlorine and iodine) and a methyl group, which may influence its reactivity and biological properties.

The biological activity of this compound is believed to be linked to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to various therapeutic effects. The specific pathways and targets are still under investigation, but preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against a range of bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study demonstrated that compounds with similar structural motifs effectively inhibited the function of BCL6, a protein implicated in various cancers . The optimization of pharmacokinetic properties led to enhanced binding affinities and improved efficacy in cell-based assays.

Case Studies

- In Vivo Studies : Research involving animal models has indicated that derivatives of nicotinonitrile compounds can induce apoptosis in cancer cells by disrupting protein-protein interactions essential for tumor growth. This suggests that this compound could serve as a lead compound for further development into anticancer agents .

- Synthetic Applications : The compound is also being explored for its utility as a building block in the synthesis of more complex organic molecules, which may have therapeutic applications beyond its inherent biological activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-iodo-nicotinonitrile | Lacks methyl group | Reduced reactivity |

| 6-Methyl-nicotinonitrile | Lacks halogen substituents | Different chemical properties |

| 2-Iodo-6-methyl-nicotinonitrile | Similar structure but different halogens | Varying antimicrobial efficacy |

The presence of both chlorine and iodine atoms in this compound contributes to its unique reactivity profile and enhances its biological activity compared to these analogs .

Q & A

Q. What are the recommended safety protocols for handling 5-Chloro-2-iodo-6-methyl-nicotinonitrile in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high exposure) and full-body chemical-resistant suits. Avoid environmental release by ensuring proper waste disposal and secondary containment . Acute toxicity and carcinogenic potential (≥0.1% concentration) necessitate fume hood use and minimized skin/eye contact. Consult safety data sheets (SDS) for hazard-specific first-aid measures, such as immediate fresh air exposure for inhalation incidents .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FT-IR) spectroscopy to confirm functional groups and substitution patterns. Elemental analysis (e.g., CHN analysis) validates stoichiometric purity, with ≤0.3% deviation between calculated and observed values . Cross-reference melting point data (if available) with literature to assess crystallinity and impurities.

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Stability data for analogous chlorinated nicotinonitriles suggest degradation risks from prolonged exposure to oxidizing agents or high temperatures (>40°C). Regularly monitor for discoloration or precipitate formation, which may indicate decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling patterns. For ambiguous FT-IR peaks (e.g., C≡N vs. C-I stretches), compare with reference spectra of halogenated pyridine derivatives . Validate computational models (DFT or molecular dynamics) against experimental data to address discrepancies .

Q. What synthetic strategies optimize regioselectivity in halogenated nicotinonitrile derivatives?

- Methodological Answer : Use transition-metal catalysis (e.g., Pd/Cu-mediated cross-coupling) for selective C-I bond formation. Steric and electronic directing groups (e.g., methyl at C6) can enhance regiocontrol. For example, meta-substitution patterns in similar compounds (e.g., 2,4-dichloro-6-methylnicotinonitrile) are achieved via nitrile-directed halogenation .

Q. How do researchers assess environmental toxicity and biodegradation pathways for this compound?

- Methodological Answer : Conduct OECD 301/302 series tests to evaluate aerobic biodegradation and aquatic toxicity. For halogenated aromatics, microbial degradation via dehalogenase enzymes is often rate-limiting; use LC-MS/MS to track intermediate metabolites (e.g., deiodinated or hydroxylated products) . Computational tools like EPI Suite predict persistence and bioaccumulation potential.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer : Replicate synthesis under standardized conditions (solvent, heating rate) to minimize variability. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). For example, melting point variations >5°C in nicotinonitriles often stem from polymorphic forms or residual solvents .

Q. What methodologies confirm the absence of genotoxic impurities in batch samples?

- Methodological Answer : Use Ames test (OECD 471) for mutagenicity screening and HPLC-UV/ELSD to quantify residual intermediates (e.g., nitro or amine precursors). For iodine-containing analogs, ICP-MS ensures heavy metal contamination is below ICH Q3D thresholds (<1 ppm) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.